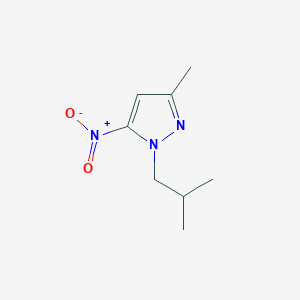

1-Isobutyl-3-methyl-5-nitro-1H-pyrazole

Description

Contextualization within the Broader Field of Nitropyrazole Chemistry

Nitropyrazoles are a class of pyrazole (B372694) derivatives characterized by the presence of one or more nitro groups attached to the pyrazole ring. The introduction of a nitro group, a potent electron-withdrawing moiety, significantly influences the chemical and physical properties of the pyrazole core. This has led to their extensive investigation for a variety of applications, particularly in the field of energetic materials. nih.govmdpi.com The nitro group enhances the density and oxygen balance of the compounds, which are critical parameters for energetic performance. nih.gov

The chemistry of nitropyrazoles is rich and varied, with research focusing on several key areas:

Synthesis: The synthesis of nitropyrazoles often involves the direct nitration of a pyrazole ring. However, controlling the regioselectivity of this reaction to obtain specific isomers can be challenging. chemicalbook.com Researchers have developed various synthetic strategies to achieve regioselective nitration, including the use of different nitrating agents and reaction conditions. rsc.org The thermal rearrangement of N-nitropyrazoles to C-nitropyrazoles is another important synthetic route. acs.orgacs.org

Properties: The presence of the nitro group imparts distinct properties to the pyrazole scaffold. Nitropyrazoles are generally characterized by increased thermal stability and resistance to oxidation. nih.gov Their electronic properties are also significantly altered, making them interesting candidates for applications in materials science.

Applications: A primary application of nitropyrazoles is in the development of high-energy density materials (HEDMs). nih.gov The continual search for energetic compounds with improved performance and safety profiles has fueled extensive research into novel nitropyrazole derivatives.

1-Isobutyl-3-methyl-5-nitro-1H-pyrazole, with its nitro group at the 5-position, is a clear member of this class. The isobutyl and methyl substituents at the 1 and 3 positions, respectively, would be expected to modulate the properties of the nitropyrazole core, influencing factors such as melting point, solubility, and potentially its energetic characteristics.

Significance of Substituted Pyrazole Scaffolds in Fundamental Chemical Inquiry

Substituted pyrazole scaffolds are considered "privileged structures" in medicinal chemistry and materials science due to their ability to interact with a wide range of biological targets and their versatile synthetic accessibility. nih.gov The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can be readily functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties. mdpi.com

The significance of substituted pyrazoles in fundamental chemical inquiry stems from several key aspects:

Structural Diversity: The pyrazole ring can be substituted at the N1, C3, C4, and C5 positions, leading to a vast array of possible derivatives. This structural diversity allows chemists to systematically study structure-activity relationships (SAR) and structure-property relationships (SPR). For instance, the regioselective synthesis of N1-substituted pyrazoles is a topic of significant research interest, as the position of the substituent can dramatically affect the molecule's properties. acs.orgnih.gov

Biological Activity: Substituted pyrazoles exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govscholarsresearchlibrary.com This has made them attractive targets for drug discovery and development. The specific substituents on the pyrazole ring play a crucial role in determining the type and potency of the biological activity.

Coordination Chemistry: The nitrogen atoms of the pyrazole ring can act as ligands, coordinating to metal ions to form a variety of coordination complexes. This has led to their use in catalysis, materials science, and the development of novel imaging agents.

Synthetic Methodology: The development of new and efficient methods for the synthesis of substituted pyrazoles is an active area of research. mdpi.comrsc.org This includes the exploration of multicomponent reactions, cycloaddition reactions, and regioselective functionalization strategies. mdpi.comrsc.org

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

3-methyl-1-(2-methylpropyl)-5-nitropyrazole |

InChI |

InChI=1S/C8H13N3O2/c1-6(2)5-10-8(11(12)13)4-7(3)9-10/h4,6H,5H2,1-3H3 |

InChI Key |

HMPMUQJLYRZUAI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)[N+](=O)[O-])CC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1 Isobutyl 3 Methyl 5 Nitro 1h Pyrazole

Historical Development of Nitropyrazole Synthesis Relevant to the Compound

The synthesis of nitropyrazoles has been a subject of considerable interest for over a century, driven by their utility as energetic materials and as versatile intermediates in medicinal and agrochemical research. nih.govnih.govenergetic-materials.org.cn Early methods for the synthesis of pyrazoles, dating back to the late 19th century, often involved the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.gov The introduction of a nitro group onto the pyrazole (B372694) ring was traditionally achieved through direct nitration using strong acids, such as a mixture of concentrated nitric acid and sulfuric acid. semanticscholar.orgumich.edu

These early nitration reactions, however, often suffered from a lack of regioselectivity, leading to mixtures of isomers that were difficult to separate. The position of nitration is highly dependent on the reaction conditions and the nature of the substituents already present on the pyrazole ring. For instance, the nitration of N-substituted pyrazoles can be challenging, and the outcomes can vary significantly. semanticscholar.org Over the years, significant research has been dedicated to developing milder and more selective nitration methods. umich.edu The development of methods involving N-nitration followed by thermal or acid-catalyzed rearrangement to C-nitropyrazoles marked a significant advancement, offering an alternative route to specific isomers. nih.govgoogle.com This historical groundwork laid the foundation for the more controlled and regioselective synthetic strategies employed today.

Contemporary Synthetic Strategies for 1-Isobutyl-3-methyl-5-nitro-1H-pyrazole

The synthesis of this compound necessitates a carefully designed strategy to ensure the correct placement of the isobutyl, methyl, and nitro groups at the N1, C3, and C5 positions, respectively. Modern synthetic approaches prioritize regioselectivity at each step of the synthesis.

Regioselective Synthesis Approaches for 1,3,5-Trisubstituted Pyrazoles

Achieving the desired 1,3,5-trisubstituted pattern on the pyrazole ring is a critical challenge. The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, is a foundational method. nih.gov However, for unsymmetrical 1,3-dicarbonyls, this can lead to a mixture of regioisomers.

More contemporary and highly regioselective methods have been developed. One such approach involves the [3+2] cycloaddition of diazo compounds with alkynes. researchgate.net Another powerful strategy is the reaction of N-alkylated tosylhydrazones with terminal alkynes, which has been shown to proceed with complete regioselectivity, providing a reliable route to 1,3,5-trisubstituted pyrazoles. organic-chemistry.orgacs.orgnih.gov These methods offer excellent control over the substitution pattern, which is essential for the targeted synthesis of this compound.

Incorporation of the Isobutyl Moiety at N1

The introduction of the isobutyl group at the N1 position can be achieved through several reliable N-alkylation methods. pharmaguideline.com For a pre-formed 3-methyl-5-nitro-1H-pyrazole, direct alkylation using an isobutyl halide (e.g., isobutyl bromide) in the presence of a base is a common approach. The choice of base and solvent is crucial for achieving high regioselectivity, favoring N1 alkylation over N2. acs.orgresearchgate.net Steric hindrance from the substituent at the C5 position can often direct the incoming alkyl group to the N1 position. mdpi.comacs.org

Alternatively, the isobutyl group can be introduced at the beginning of the synthesis by using isobutylhydrazine (B3052577) as the starting material in a condensation reaction with a suitable 1,3-dicarbonyl precursor.

| Alkylation Method | Reagents | Key Features |

| Direct Alkylation | Isobutyl bromide, Base (e.g., K2CO3, NaH) | Good yields, regioselectivity influenced by sterics. acs.orgresearchgate.net |

| Michael Addition | Isobutyl acrylate (followed by further steps) | Catalyst-free options with high regioselectivity. acs.orgsemanticscholar.org |

| Using Trichloroacetimidates | Isobutyl trichloroacetimidate, Brønsted acid | Provides access to N-alkyl pyrazoles under acidic conditions. mdpi.com |

Introduction of the Methyl Group at C3

The methyl group at the C3 position is typically incorporated by selecting the appropriate starting materials. The most common method involves the use of a 1,3-dicarbonyl compound that contains a methyl ketone moiety. For instance, the condensation of acetylacetone (B45752) (2,4-pentanedione) with isobutylhydrazine would directly yield a 1-isobutyl-3,5-dimethylpyrazole intermediate. Subsequent selective nitration would be required.

A more direct route to a 3-methyl substituted pyrazole involves the reaction of ethyl acetoacetate with a hydrazine, which leads to the formation of a pyrazolone intermediate. google.com This intermediate can then be further functionalized.

| Precursor | Reaction Partner | Resulting Intermediate |

| Acetylacetone | Isobutylhydrazine | 1-Isobutyl-3,5-dimethyl-1H-pyrazole |

| Ethyl acetoacetate | Phenylhydrazine | 1-Phenyl-3-methyl-5-pyrazolone google.com |

Nitration Methodologies at C5 Position

The final step in the synthesis is the regioselective introduction of the nitro group at the C5 position. Direct nitration of a 1-isobutyl-3-methyl-1H-pyrazole precursor is a viable option. The directing effects of the N1-isobutyl and C3-methyl groups, along with careful control of reaction conditions, are critical for achieving C5 selectivity.

Common nitrating agents include mixtures of nitric acid and sulfuric acid, or nitric acid in acetic anhydride (B1165640). semanticscholar.orgumich.edu The electron-donating nature of the alkyl groups at N1 and C3 activates the pyrazole ring towards electrophilic substitution, with the C4 and C5 positions being the most likely sites of attack. Steric hindrance from the N1-isobutyl group may favor nitration at the less hindered C5 position over the C4 position. Milder nitrating reagents, such as N-nitropyrazoles, have also been developed to improve selectivity and safety. nih.gov

| Nitrating Agent | Conditions | Selectivity |

| HNO3/H2SO4 | Varies (temperature control is crucial) | Can lead to mixtures, C5 nitration is possible. nih.govsemanticscholar.org |

| HNO3/Acetic Anhydride | Milder conditions | Often used for nitration of activated rings. google.com |

| N-Nitropyrazole Reagents | Varies | Can offer higher regioselectivity and milder conditions. nih.gov |

Analysis of Reaction Mechanisms in the Formation of this compound

The formation of the pyrazole ring via the condensation of a hydrazine with a 1,3-dicarbonyl compound proceeds through a well-established mechanism. The initial step is the nucleophilic attack of the hydrazine nitrogen onto one of the carbonyl carbons, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom onto the remaining carbonyl group, followed by another dehydration step to yield the aromatic pyrazole ring.

The N-alkylation of the pyrazole ring typically follows an SN2 mechanism, where the deprotonated pyrazole anion acts as a nucleophile, attacking the electrophilic carbon of the isobutyl halide.

The electrophilic nitration at the C5 position involves the generation of the nitronium ion (NO2+) from the nitrating agent. The π-electron-rich pyrazole ring then attacks the nitronium ion, forming a sigma complex (also known as an arenium ion). The stability of this intermediate is influenced by the substituents on the ring. The subsequent loss of a proton from the C5 position restores the aromaticity of the ring, yielding the final this compound product. The regioselectivity is determined by the relative stability of the possible sigma complexes, with the one leading to C5 substitution being favored.

Cycloaddition Reactions in Pyrazole Ring Formation

The construction of the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is frequently achieved through [3+2] cycloaddition reactions. This method involves the reaction of a 1,3-dipole with a dipolarophile. One of the most common and effective approaches for synthesizing substituted pyrazoles is the Huisgen 1,3-dipolar cycloaddition. nih.gov

In a typical pathway to form a 3-methyl-substituted pyrazole core, a nitrile imine serves as the 1,3-dipole. Nitrile imines are reactive intermediates that can be generated in situ from precursors like hydrazonoyl halides by treatment with a base, such as triethylamine (B128534). nih.gov This intermediate then readily reacts with a suitable alkyne (the dipolarophile). For the synthesis of a 3-methylpyrazole (B28129), an alkyne such as propyne could be used. The cycloaddition proceeds in a concerted fashion, leading directly to the formation of the pyrazole ring with high regioselectivity. rsc.org The construction of the aromatic pyrazole system is a significant driving force for the reaction. nih.govnih.gov

Table 1: Key Reactants in Pyrazole Ring Formation via [3+2] Cycloaddition

| Reactant Type | Example | Role in Reaction |

|---|---|---|

| 1,3-Dipole Precursor | Hydrazonoyl Halide (e.g., Acetohydrazonoyl chloride) | Generates the nitrile imine intermediate. |

| Dipolarophile | Alkyne (e.g., Propyne) | Provides the two carbon atoms to complete the five-membered ring. |

| Base | Triethylamine | Promotes the in-situ generation of the nitrile imine from its precursor. nih.gov |

Electrophilic Aromatic Substitution for Nitration

The introduction of a nitro group onto the pyrazole ring is accomplished via an electrophilic aromatic substitution (EAS) reaction. masterorganicchemistry.com Pyrazole is an electron-rich aromatic system, making it susceptible to attack by strong electrophiles. The nitration of the 1-isobutyl-3-methyl-1H-pyrazole precursor is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). youtube.com

The mechanism proceeds in three main steps:

Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated intermediate then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. masterorganicchemistry.comyoutube.com

Nucleophilic Attack: The π-electron system of the pyrazole ring attacks the nitronium ion. This step is the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com

Deprotonation: A weak base in the mixture, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group. masterorganicchemistry.com This restores the aromaticity of the pyrazole ring, yielding the final this compound product. The regioselectivity of the reaction directs the nitro group to the C5 position, influenced by the directing effects of the existing substituents on the ring.

Table 2: Reagents and Roles in Electrophilic Nitration of Pyrazole

| Reagent | Formula | Role |

|---|---|---|

| Nitric Acid | HNO₃ | Source of the nitro group. youtube.com |

| Sulfuric Acid | H₂SO₄ | Acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.comyoutube.com |

| Pyrazole Substrate | 1-Isobutyl-3-methyl-1H-pyrazole | The aromatic nucleophile that attacks the electrophile. |

| Nitronium Ion | NO₂⁺ | The active electrophile that is added to the aromatic ring. masterorganicchemistry.com |

N-Alkylation Mechanisms

The attachment of the isobutyl group to the pyrazole nitrogen atom is a critical step that can be performed before or after nitration. When starting with 3-methyl-5-nitro-1H-pyrazole, the N-H proton is acidic and can be removed by a base. This generates a nucleophilic pyrazolate anion.

The most common N-alkylation mechanism involves the deprotonation of the pyrazole ring followed by a nucleophilic substitution reaction. semanticscholar.org

Deprotonation: A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is used to abstract the acidic proton from the nitrogen atom of the 3-methyl-5-nitro-1H-pyrazole. nih.gov This results in the formation of a pyrazolate anion.

Nucleophilic Substitution (Sₙ2): The resulting anion acts as a potent nucleophile, attacking an alkylating agent like isobutyl bromide or isobutyl iodide. The reaction proceeds via an Sₙ2 mechanism, where the pyrazolate displaces the halide leaving group, forming the N-C bond and yielding the final N-alkylated product.

A significant challenge with unsymmetrical pyrazoles is regioselectivity, as alkylation can occur at either the N1 or N2 position, potentially leading to a mixture of isomers. The ratio of these products is influenced by factors such as the steric hindrance of the substituents on the ring, the nature of the alkylating agent, the base, and the solvent used. mdpi.com

Table 3: Comparison of N-Alkylation Methods for Pyrazoles

| Method | Key Reagents | Mechanism | Considerations |

|---|---|---|---|

| Base-Mediated Alkylation | Base (e.g., K₂CO₃, NaH), Alkyl Halide (e.g., Isobutyl bromide) | Deprotonation followed by Sₙ2 attack by the pyrazolate anion. | Most common method; regioselectivity can be an issue. nih.govmdpi.com |

| Acid-Catalyzed Alkylation | Brønsted Acid Catalyst, Trichloroacetimidate Electrophiles | Activation of the electrophile by an acid catalyst. | Provides an alternative under acidic conditions, avoiding strong bases. semanticscholar.orgmdpi.com |

| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD), Alcohol | Redox-based reaction to alkylate with an alcohol. | Offers mild reaction conditions but requires stoichiometric reagents. |

Catalytic Systems and Optimized Conditions for Enhanced Synthesis

Optimizing reaction conditions and employing catalytic systems are essential for maximizing the yield, purity, and efficiency of the synthesis of this compound.

For the cycloaddition step, the in-situ generation of the nitrile imine from a hydrazonoyl chloride is typically facilitated by a stoichiometric amount of a tertiary amine base like triethylamine in a chlorinated solvent such as chloroform or dichloromethane at room temperature. nih.gov

In the nitration step, control of the reaction temperature is critical. These reactions are highly exothermic, and maintaining a low temperature (typically 0 °C or below) using an ice bath is crucial to prevent over-nitration and the formation of unwanted byproducts. reddit.com The ratio of sulfuric acid to nitric acid is also a key parameter that is optimized to ensure the efficient generation of the nitronium ion.

For N-alkylation , various catalytic systems can be employed to improve efficiency. Phase-transfer catalysis (PTC) is a valuable technique when using an inorganic base like potassium carbonate, which is insoluble in common organic solvents like N,N-dimethylformamide (DMF). researchgate.net A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the pyrazolate anion from the solid or aqueous phase to the organic phase where the alkyl halide is present, thereby accelerating the reaction. The choice of solvent can also significantly influence the reaction outcome, with polar aprotic solvents like DMF being common. nih.gov In acid-catalyzed alkylations, Brønsted acids such as camphorsulfonic acid (CSA) have been shown to be effective catalysts. semanticscholar.org

Table 4: Optimized Conditions and Catalysts for Synthesis Steps

| Synthetic Step | Catalyst/System | Solvent | Temperature | Purpose |

|---|---|---|---|---|

| Cycloaddition | Triethylamine (Base) | Chloroform or Dichloromethane | Room Temperature | In-situ generation of the reactive nitrile imine intermediate. nih.gov |

| Nitration | Sulfuric Acid (Catalyst) | None (reagents act as solvent) | 0 °C or below | Generates NO₂⁺ electrophile and controls reaction exothermicity. reddit.com |

| N-Alkylation (Base-Mediated) | Phase-Transfer Catalyst (e.g., TBAB) with K₂CO₃ | DMF | 25-60 °C | Enhances reaction rate between phases and allows use of safer bases. nih.govresearchgate.net |

| N-Alkylation (Acid-Catalyzed) | Camphorsulfonic Acid (CSA) | Dichloromethane | Room Temperature | Provides an alternative pathway under mild, acidic conditions. semanticscholar.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Isobutyl 3 Methyl 5 Nitro 1h Pyrazole

Vibrational Spectroscopy Analysis (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the structural framework of a molecule. The vibrational modes of 1-Isobutyl-3-methyl-5-nitro-1H-pyrazole are determined by the collective motions of its constituent atoms and are characteristic of its specific arrangement of chemical bonds and substituents.

Assignment of Characteristic Vibrational Modes

The vibrational spectrum of this compound can be dissected into contributions from the pyrazole (B372694) ring, the isobutyl group, the methyl group, and the nitro group.

Pyrazole Ring Vibrations: The pyrazole ring exhibits characteristic stretching and bending vibrations. The C=N and C=C stretching vibrations are typically observed in the 1600-1400 cm⁻¹ region. The N-N stretching vibration usually appears around 1100-1000 cm⁻¹. Ring breathing modes and various in-plane and out-of-plane bending vibrations of the C-H and N-H (if present) bonds contribute to the fingerprint region of the spectrum.

Nitro Group (NO₂) Vibrations: The nitro group is characterized by two strong and distinct stretching vibrations: the asymmetric stretching (ν_as(NO₂)) typically appearing in the 1560-1520 cm⁻¹ range, and the symmetric stretching (ν_s(NO₂)) found between 1360-1330 cm⁻¹. Additionally, a scissoring vibration (δ(NO₂)) is expected around 870 cm⁻¹.

Isobutyl and Methyl Group Vibrations: The isobutyl and methyl substituents give rise to characteristic aliphatic C-H stretching vibrations in the 3000-2850 cm⁻¹ region. Bending vibrations for the CH₃ and CH₂ groups, including scissoring and rocking modes, are expected in the 1470-1360 cm⁻¹ range. The presence of the isobutyl group will also introduce specific skeletal vibrations.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H stretching (aliphatic) | 2850-3000 |

| C=N/C=C stretching (pyrazole ring) | 1400-1600 |

| Asymmetric NO₂ stretching | 1520-1560 |

| Symmetric NO₂ stretching | 1330-1360 |

| CH₃/CH₂ bending | 1360-1470 |

| N-N stretching (pyrazole ring) | 1000-1100 |

| NO₂ scissoring | ~870 |

Correlation with Molecular Structure and Substituent Effects

The positions of the vibrational bands are sensitive to the electronic and steric effects of the substituents on the pyrazole ring. The electron-withdrawing nature of the nitro group at the C5 position is expected to influence the electron density of the pyrazole ring, thereby shifting the frequencies of the ring's vibrational modes. Specifically, the C=N and N-N stretching frequencies may be altered compared to an unsubstituted pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is indispensable for determining the precise connectivity and spatial arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.

Elucidation of Proton and Carbon Environments (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the isobutyl group, the methyl group, and the pyrazole ring.

Isobutyl Group Protons: The isobutyl group will exhibit a doublet for the six equivalent methyl protons (-(CH₃)₂), a multiplet for the methine proton (-CH-), and a doublet for the methylene (B1212753) protons (-CH₂-N). The chemical shifts will be influenced by their proximity to the pyrazole ring.

Methyl Group Protons: The methyl group attached to the pyrazole ring at C3 will appear as a singlet.

Pyrazole Ring Proton: The single proton on the pyrazole ring at the C4 position will also appear as a singlet, with its chemical shift significantly influenced by the adjacent nitro group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide a signal for each unique carbon atom in the molecule.

Pyrazole Ring Carbons: Three distinct signals are expected for the C3, C4, and C5 carbons of the pyrazole ring. The chemical shift of C5 will be significantly affected by the attached nitro group, likely appearing at a lower field. The C3 carbon will be influenced by the methyl group, and the C4 carbon will be in a relatively standard range for pyrazole rings.

Isobutyl Group Carbons: The isobutyl group will show three distinct signals corresponding to the two methyl carbons (which are equivalent), the methine carbon, and the methylene carbon.

Methyl Group Carbon: A single signal will correspond to the methyl group at the C3 position.

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |

| Pyrazole C4-H | 7.0 - 8.0 | Singlet |

| N-CH₂ (isobutyl) | 3.8 - 4.2 | Doublet |

| C-CH₃ (ring) | 2.2 - 2.6 | Singlet |

| CH (isobutyl) | 2.0 - 2.5 | Multiplet |

| CH₃ (isobutyl) | 0.8 - 1.2 | Doublet |

| Carbon Environment | Expected Chemical Shift (ppm) |

| Pyrazole C5-NO₂ | 145 - 155 |

| Pyrazole C3-CH₃ | 140 - 150 |

| Pyrazole C4 | 105 - 115 |

| N-CH₂ (isobutyl) | 50 - 60 |

| CH (isobutyl) | 28 - 35 |

| C-CH₃ (ring) | 10 - 15 |

| CH₃ (isobutyl) | 18 - 22 |

Two-Dimensional NMR Techniques for Connectivity and Spatial Proximity

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For the isobutyl group, correlations would be observed between the -CH₂- protons and the -CH- proton, and between the -CH- proton and the -(CH₃)₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the connectivity of the isobutyl and methyl groups to the pyrazole ring. For instance, a correlation between the N-CH₂ protons of the isobutyl group and the C5 and C4 carbons of the pyrazole ring would confirm the N1-substitution.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to determine the preferred conformation of the isobutyl group relative to the pyrazole ring.

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly documented, the analysis of related pyrazole structures allows for a reliable prediction of its solid-state characteristics.

The molecule is expected to be largely planar with respect to the pyrazole ring. The nitro group at C5 may be slightly twisted out of the plane of the ring. The conformation of the isobutyl group at N1 will be a key feature, likely adopting a staggered arrangement to minimize steric hindrance.

Molecular Conformation and Torsion Angles

The three-dimensional structure of this compound is defined by the spatial arrangement of its substituents around the central pyrazole ring. The conformation is largely influenced by the rotation around the single bonds connecting the isobutyl group and the nitro group to the pyrazole core. Torsion angles, which describe the dihedral angles between different parts of the molecule, are critical in defining the most stable conformation.

The planarity of the pyrazole ring is a key feature, though minor deviations can occur. The orientation of the isobutyl group, attached at the N1 position, is subject to steric hindrance from the adjacent methyl group at C3. This interaction likely influences the torsion angle between the pyrazoyl plane and the C-C bond of the isobutyl group, favoring a staggered conformation to minimize steric strain.

Similarly, the nitro group at the C5 position can exhibit some degree of rotation. While resonance effects favor coplanarity between the nitro group and the pyrazole ring to maximize electronic delocalization, steric repulsions with the adjacent isobutyl group might lead to a slightly twisted conformation. In related nitroaromatic compounds, the degree of this twist has been observed to influence the electronic properties of the molecule. nih.gov

Computational modeling, such as Density Functional Theory (DFT) calculations, would be instrumental in determining the precise torsion angles and identifying the lowest energy conformer of the molecule. For analogous pyrazole derivatives, crystallographic studies have revealed a wide range of torsion angles depending on the nature and position of the substituents. semanticscholar.orgresearchgate.net

Table 1: Predicted Torsion Angles for this compound (Note: These are hypothetical values based on studies of similar compounds and require experimental or computational verification.)

| Torsion Angle | Atoms Involved | Predicted Value (°) | Rationale |

| τ1 | C(isobutyl)-N1-C5-N(nitro) | ± (90 - 120) | Steric hindrance between the bulky isobutyl and nitro groups would likely force a non-planar arrangement. |

| τ2 | C(methyl)-C3-N2-N1 | ~0 or ~180 | The methyl group is expected to lie close to the plane of the pyrazole ring. |

| τ3 | O-N(nitro)-C5-C4 | 0 - 30 | Resonance stabilization would favor a near-planar orientation of the nitro group relative to the pyrazole ring. |

Intermolecular Interactions and Packing Arrangements (e.g., Hirshfeld Surface Analysis)

In the solid state, the crystal packing of this compound is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions. This method maps the close contacts between neighboring molecules in a crystal, providing insights into the forces that stabilize the crystal lattice. uni-saarland.deas-proceeding.com

For a molecule like this compound, several types of intermolecular contacts are anticipated. The presence of the nitro group, with its electronegative oxygen atoms, suggests that C-H···O hydrogen bonds are likely to be significant contributors to the crystal packing. The hydrogen atoms of the methyl and isobutyl groups can act as donors in these interactions.

A two-dimensional fingerprint plot derived from the Hirshfeld surface analysis would quantify the relative contributions of these different interactions. For similar organic molecules, H···H contacts often represent the largest percentage of the surface area, followed by O···H/H···O and C···H/H···C contacts. researchgate.net

Table 2: Predicted Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: These are estimated percentages based on analyses of analogous nitro-substituted heterocyclic compounds.)

| Interaction Type | Predicted Contribution (%) | Key Molecular Features Involved |

| H···H | 40 - 50 | Isobutyl and methyl groups |

| O···H / H···O | 20 - 30 | Nitro group and C-H bonds from isobutyl and methyl groups |

| C···H / H···C | 10 - 15 | Pyrazole ring and aliphatic groups |

| N···H / H···N | 5 - 10 | Pyrazole ring nitrogen and C-H bonds |

| Other (C···C, N···O, etc.) | < 5 | Various atoms in the molecule |

Mass Spectrometric Approaches for Structural Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak (M+) corresponding to its molecular weight, followed by a series of fragment ions.

The fragmentation of N-alkyl pyrazoles is well-documented and typically involves cleavages at the substituent groups. rsc.org A common fragmentation pathway for N-isobutyl derivatives is the loss of a propyl radical (•C3H7) via cleavage of the C-C bond beta to the pyrazole ring, leading to a stable fragment. Another possibility is the loss of an isobutylene (B52900) molecule via a McLafferty-type rearrangement if a gamma-hydrogen is available.

The nitro group also strongly influences the fragmentation pattern. A characteristic fragmentation of nitroaromatic compounds is the loss of NO2 (46 Da) or NO (30 Da). The fragmentation of the pyrazole ring itself can also occur, often involving the loss of HCN (27 Da) or N2 (28 Da). rsc.org

By analyzing the mass-to-charge ratios (m/z) of the fragment ions, a fragmentation pathway can be proposed, which helps to confirm the connectivity of the atoms in the molecule.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound (Note: The m/z values are calculated based on the expected chemical formula of the fragments. Relative abundances are qualitative predictions.)

| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Predicted Relative Abundance |

| 197 | [M]+• | - | Moderate |

| 154 | [M - C3H7]+ | •C3H7 | High |

| 151 | [M - NO2]+ | •NO2 | Moderate to High |

| 124 | [M - C3H7 - NO]+ | •C3H7, •NO | Moderate |

| 57 | [C4H9]+ | C4H4N3O2• | High |

Computational and Theoretical Investigations of 1 Isobutyl 3 Methyl 5 Nitro 1h Pyrazole

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure of molecules like 1-Isobutyl-3-methyl-5-nitro-1H-pyrazole. These methods solve the Schrödinger equation (or a simplified form) to provide detailed information about molecular properties. DFT, in particular, is widely used for its balance of accuracy and computational cost, making it suitable for studying relatively complex organic molecules.

Optimized Molecular Geometries and Bond Parameters

A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

Theoretical calculations on various pyrazole (B372694) derivatives have been performed to determine their optimized geometries. nih.govresearchgate.netresearchgate.net For this compound, one would expect the pyrazole ring to be nearly planar, a characteristic feature of aromatic heterocyclic compounds. The isobutyl group, being flexible, would have several possible conformations, and the calculations would identify the most stable one. The nitro group's orientation relative to the pyrazole ring would also be a key parameter, as it influences the electronic properties of the molecule.

A hypothetical data table for the optimized bond parameters of this compound, if such data were available, would resemble the following:

| Bond | Predicted Bond Length (Å) |

| N1-N2 | |

| N2-C3 | |

| C3-C4 | |

| C4-C5 | |

| C5-N1 | |

| C3-C(methyl) | |

| N1-C(isobutyl) | |

| C5-N(nitro) | |

| N(nitro)-O |

| Angle | Predicted Bond Angle (°) |

| C5-N1-N2 | |

| N1-N2-C3 | |

| N2-C3-C4 | |

| C3-C4-C5 | |

| C4-C5-N1 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energies of both the HOMO and LUMO, and influence the magnitude of the gap. FMO analysis has been conducted for various pyrazole derivatives to understand their reactivity. researchgate.netnih.gov

A hypothetical data table for the FMO analysis of this compound would typically include:

| Parameter | Predicted Value (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap (ΔE) |

Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is useful for identifying the electron-rich and electron-poor regions, which in turn helps in predicting the sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles. The hydrogen atoms of the methyl and isobutyl groups would exhibit positive potential. The distribution of potential around the pyrazole ring would be influenced by the substituents. The generation and analysis of MEP maps are standard in the computational study of heterocyclic compounds. researchgate.netresearchgate.net

Global and Local Chemical Reactivity Descriptors

Local reactivity descriptors, such as Fukui functions, can be used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would pinpoint which of the atoms in the pyrazole ring and the substituent groups are most likely to participate in chemical reactions. The study of these descriptors is a common practice in the theoretical investigation of pyrazole chemistry. researchgate.net

A hypothetical data table of global reactivity descriptors might look like this:

| Descriptor | Predicted Value |

| Electronegativity (χ) | |

| Chemical Hardness (η) | |

| Global Electrophilicity (ω) |

Tautomeric Equilibrium and Isomerization Mechanisms

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. Pyrazoles that are unsubstituted on the nitrogen atom can exhibit annular prototropic tautomerism, where a hydrogen atom can be attached to either of the two nitrogen atoms.

Theoretical Studies on Annular Prototropic Tautomerism in Pyrazoles

While this compound has a substituent on one of the nitrogen atoms (the isobutyl group), its synthesis may involve a precursor that is an N-unsubstituted pyrazole, namely 3-methyl-5-nitro-1H-pyrazole. For such a precursor, theoretical studies could be employed to investigate the equilibrium between its two possible tautomers: 3-methyl-5-nitro-1H-pyrazole and 5-methyl-3-nitro-1H-pyrazole.

Computational studies on substituted pyrazoles have shown that the position of the tautomeric equilibrium is highly dependent on the nature and position of the substituents. researchgate.netnih.govnih.gov Electron-donating groups and electron-withdrawing groups at different positions on the pyrazole ring can stabilize one tautomer over the other. Theoretical calculations can predict the relative energies of the tautomers and the energy barrier for the interconversion between them. These studies often consider the effect of the solvent, as the polarity of the medium can significantly influence the tautomeric equilibrium. nih.gov For the precursor to the title compound, the relative positions of the methyl and nitro groups would be the determining factor for the favored tautomeric form.

Computational Modeling of Proton Transfer Pathways and Activation Barriers

Proton transfer in pyrazoles can occur via intramolecular or intermolecular pathways. Intramolecular proton transfer, or tautomerization, involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. Computational studies on substituted pyrazoles suggest that this process generally has a high activation barrier in the absence of a catalyst or solvent mediation.

Intermolecular proton transfer pathways, often facilitated by solvent molecules or other proton carriers, are generally more favorable. For instance, water molecules can form a hydrogen-bonded bridge between the nitrogen atoms, significantly lowering the activation energy for proton transfer. The isobutyl group at the N1 position in this compound is not expected to directly participate in proton transfer. However, its steric bulk may influence the approach of solvent molecules, thereby affecting the kinetics of intermolecular proton transfer. The electron-withdrawing nitro group at the C5 position can also influence the proton affinity of the adjacent nitrogen atom, which in turn affects the thermodynamics of proton transfer.

Conformational Analysis and Steric Effects of the Isobutyl Substituent

Computational methods, such as Density Functional Theory (DFT), are well-suited for exploring the potential energy surface of such molecules. By systematically rotating the dihedral angle between the pyrazole ring and the isobutyl substituent, a conformational energy profile can be generated. It is anticipated that the most stable conformers will be those that minimize steric hindrance between the isobutyl group and the methyl group at the C5 position of the pyrazole ring.

The isobutyl group can adopt several staggered conformations relative to the pyrazole ring. These conformations would differ in the orientation of the isopropyl moiety of the isobutyl group with respect to the plane of the pyrazole ring. The relative energies of these conformers would be influenced by a balance of steric repulsion and weak intramolecular interactions.

Simulation of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which can aid in the characterization of molecules like this compound.

Vibrational Frequencies: DFT calculations can be employed to compute the harmonic vibrational frequencies corresponding to the normal modes of vibration. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. Key vibrational modes for this molecule would include the stretching vibrations of the C-H bonds in the methyl and isobutyl groups, the N-O stretching vibrations of the nitro group, and the various stretching and bending modes of the pyrazole ring.

Below is an illustrative table of predicted vibrational frequencies and NMR chemical shifts for a hypothetical pyrazole derivative with similar functional groups, based on computational studies of related compounds.

| Spectroscopic Data | Calculated Value | Assignment |

| Vibrational Frequencies (cm⁻¹) | ~3100-3000 | C-H stretching (pyrazole ring) |

| ~2960-2870 | C-H stretching (isobutyl and methyl groups) | |

| ~1550-1520 | Asymmetric NO₂ stretching | |

| ~1350-1320 | Symmetric NO₂ stretching | |

| ¹H NMR Chemical Shifts (ppm) | ~7.5-8.0 | CH (pyrazole ring) |

| ~4.0-4.2 | N-CH₂ (isobutyl group) | |

| ~2.5-2.7 | CH₃ (methyl group) | |

| ~2.0-2.2 | CH (isobutyl group) | |

| ~0.9-1.0 | CH₃ (isobutyl group) | |

| ¹³C NMR Chemical Shifts (ppm) | ~150-155 | C-NO₂ (pyrazole ring) |

| ~140-145 | C-CH₃ (pyrazole ring) | |

| ~110-115 | CH (pyrazole ring) | |

| ~55-60 | N-CH₂ (isobutyl group) | |

| ~28-32 | CH (isobutyl group) | |

| ~19-22 | CH₃ (isobutyl group) | |

| ~12-15 | CH₃ (methyl group) |

Theoretical Studies on Stability and Decomposition Mechanisms

Nitropyrazoles are a class of energetic materials, and theoretical studies are crucial for understanding their stability and decomposition pathways. The presence of a nitro group on the pyrazole ring in this compound suggests that it may have energetic properties.

Computational studies on the thermal decomposition of nitropyrazoles often explore various initial decomposition steps, such as the cleavage of the C-NO₂ or N-N bonds. mdpi.comresearchgate.net The activation energies for these bond-breaking events can be calculated to identify the most likely initial step in the decomposition process.

For many nitropyrazoles, the initial step in thermal decomposition is the homolytic cleavage of the C-NO₂ bond to release a nitrogen dioxide (NO₂) radical. researchgate.net Subsequent reactions can involve hydrogen abstraction from the alkyl substituents or further fragmentation of the pyrazole ring. The isobutyl group may influence the decomposition pathway by providing additional sites for radical attack.

Reactivity Profiles and Mechanistic Insights of 1 Isobutyl 3 Methyl 5 Nitro 1h Pyrazole

Electrophilic and Nucleophilic Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an electron-rich aromatic system, which typically makes it reactive towards electrophiles. researchgate.net However, the reactivity of the 1-isobutyl-3-methyl-5-nitro-1H-pyrazole ring is significantly modulated by its substituents.

Electrophilic Reactivity : The pyrazole ring possesses two nitrogen atoms: a pyrrole-type nitrogen (N1) and a pyridine-type nitrogen (N2). The pyrrole-type nitrogen delocalizes its lone pair into the aromatic system, increasing the ring's electron density, while the pyridine-type nitrogen is electron-withdrawing. researchgate.net In general, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position, which is the most nucleophilic center. nih.govresearchgate.net The N1-isobutyl and C3-methyl groups are electron-donating and would typically activate the ring towards electrophilic attack. However, the presence of the potent electron-withdrawing nitro group at the C5 position strongly deactivates the entire ring system, making electrophilic aromatic substitution reactions, such as nitration or halogenation, considerably difficult to achieve under standard conditions. nih.gov

Nucleophilic Reactivity : Conversely, the deactivation of the ring by the C5-nitro group enhances its susceptibility to nucleophilic attack. The C3 and C5 positions of the pyrazole ring are inherently the most electrophilic centers. mdpi.comnih.gov In this molecule, the C5 position, being directly attached to the nitro group, is highly activated towards nucleophilic aromatic substitution (SNAr). Strong nucleophiles can potentially displace the nitro group. The C3 position is another potential site for nucleophilic attack, although it is generally less reactive than the C5 position in nitropyrazoles. researchgate.net

| Position | Substituent | Predicted Electrophilic Reactivity | Predicted Nucleophilic Reactivity | Governing Factors |

|---|---|---|---|---|

| C3 | -CH₃ | Low | Moderate | Electron-donating methyl group, but deactivated by nitro group. Potential site for nucleophilic attack. |

| C4 | -H | Low (but most likely site if reaction occurs) | Very Low | Most electron-rich carbon, but strongly deactivated by the adjacent nitro group. researchgate.netnih.gov |

| C5 | -NO₂ | Very Low | High | Strongly activated for SNAr by the electron-withdrawing nitro group. researchgate.net |

Reactions Involving the Nitro Group

The nitro group at the C5 position is the most reactive site for many transformations of the molecule. Its strong electron-withdrawing nature not only influences the pyrazole ring but also allows for its own specific chemical conversions.

The most common and synthetically useful reaction of the nitro group is its reduction to a primary amine. This transformation fundamentally alters the electronic properties of the pyrazole ring, converting the strongly deactivating nitro group into a strongly activating amino group. This reaction opens up pathways for further functionalization, such as diazotization or acylation of the resulting amine. A variety of reducing agents can accomplish this transformation, with the choice of reagent depending on the desired selectivity and tolerance of other functional groups.

Another key reaction is the nucleophilic displacement of the nitro group, as mentioned previously. Due to the stability of the departing nitrite (B80452) anion and the ability of the pyrazole ring to stabilize the intermediate Meisenheimer complex, the C5-nitro group can act as a leaving group in SNAr reactions, particularly with soft nucleophiles like thiols or amines under appropriate conditions. researchgate.netresearchgate.net

| Reaction Type | Typical Reagents | Product |

|---|---|---|

| Reduction | H₂/Pd-C, Sn/HCl, Fe/HCl, Na₂S₂O₄ | 1-Isobutyl-3-methyl-1H-pyrazol-5-amine |

| Nucleophilic Aromatic Substitution (SNAr) | R-SH, R-NH₂, RO⁻ (with strong activation) | 5-substituted-1-isobutyl-3-methyl-1H-pyrazole |

Transformations at the Methyl and Isobutyl Substituents

The alkyl groups attached to the pyrazole ring also present opportunities for chemical modification, although they are generally less reactive than the nitro group or the activated ring positions.

The methyl group at the C3 position is attached to an sp²-hybridized carbon of the aromatic ring, making it a "benzylic-like" position. This structural feature enhances the reactivity of its C-H bonds. wikipedia.org Under vigorous conditions, this methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. This transformation would yield 1-isobutyl-5-nitro-1H-pyrazole-3-carboxylic acid. Additionally, the methyl group is susceptible to free-radical halogenation, for instance using N-bromosuccinimide (NBS), to produce a 3-(bromomethyl) derivative. This halogenated product is a versatile intermediate that can be used for subsequent nucleophilic substitution reactions to introduce a wide variety of other functional groups. nih.govpreprints.org

The isobutyl group at the N1 position is a saturated alkyl chain. Its C-H bonds are less reactive than those of the C3-methyl group and are generally inert to most common transformations that would target other parts of the molecule. Functionalization of the isobutyl group would require harsh conditions that would likely degrade the pyrazole ring.

Regioselectivity in Further Chemical Transformations

Regioselectivity is a critical aspect of the chemistry of this compound, ensuring predictable outcomes in synthetic transformations. The existing substituents on the pyrazole ring exert strong directing effects on any subsequent reactions.

Electrophilic Substitution : Should an electrophilic substitution reaction be forced to proceed, it would be highly regioselective for the C4 position. This is the electronically preferred site for electrophilic attack on a pyrazole ring, and the directing effects of the N1-isobutyl and C3-methyl groups converge on this position. researchgate.net

Nucleophilic Substitution : Nucleophilic aromatic substitution will be regioselective for the C5 position, leading to the displacement of the nitro group. This is because the nitro group is an excellent activating group for SNAr and a competent leaving group. researchgate.net

C-H Functionalization : Modern transition-metal-catalyzed C-H activation reactions can offer alternative regioselectivity. For instance, directed C-H activation often targets the C5 position of N-substituted pyrazoles due to the acidity of the C5-proton and directing group effects. researchgate.netresearchgate.netrsc.org However, in this specific molecule, the C5 position is already substituted with the nitro group. Therefore, such reactions, if feasible, might be directed to the C4-H or potentially the C-H bonds of the methyl substituent. researchgate.net

Reactions on Substituents : Transformations involving the substituents themselves are inherently regioselective. Oxidation or halogenation will occur at the C3-methyl group, while the N1-isobutyl group remains largely unreactive. wikipedia.orgscience.gov

Intermolecular Interactions and Self-Assembly Propensities

The solid-state structure and bulk properties of this compound are governed by a network of non-covalent intermolecular interactions. The specific nature of these interactions dictates the crystal packing and potential for self-assembly.

Unlike N-unsubstituted pyrazoles, which frequently form strong N-H···N hydrogen bonds leading to dimers, chains, or other aggregates, this compound cannot act as a hydrogen bond donor. Its self-assembly is therefore driven by weaker interactions.

Dipole-Dipole Interactions : The molecule possesses a significant dipole moment due to the highly polar nitro group. Strong dipole-dipole interactions between the positive end of one molecule (near the alkyl groups and pyrazole ring) and the negative end of another (the nitro group) are expected to be a major contributor to the crystal lattice energy.

C-H···O Interactions : The oxygen atoms of the nitro group are effective hydrogen bond acceptors. They can form weak hydrogen bonds with C-H donors from the methyl and isobutyl groups of neighboring molecules. These C-H···O interactions play a crucial role in directing the molecular packing. nih.gov

π-π Stacking : The aromatic pyrazole rings can engage in π-π stacking interactions. Crystal structures of similar substituted nitropyrazoles often show layered arrangements where the pyrazole rings are stacked upon each other, contributing to the stability of the crystal structure. nih.gov

| Interaction Type | Participating Groups | Description |

|---|---|---|

| Dipole-Dipole | Entire molecule, primarily the -NO₂ group | Strong electrostatic attraction between polar molecules. |

| Weak Hydrogen Bonding | C-H (from methyl/isobutyl) and O-N (from nitro) | Directional interactions (C-H···O) that influence crystal packing. nih.gov |

| π-π Stacking | Pyrazole rings | Attractive interaction between aromatic rings of adjacent molecules. nih.gov |

| Van der Waals Forces | Isobutyl group | Non-specific attractive forces contributing to overall cohesion. |

Derivatization and Functionalization Strategies of 1 Isobutyl 3 Methyl 5 Nitro 1h Pyrazole

Modification of the Nitro Group to Other Nitrogen-Containing Functionalities

The nitro group at the C5 position of the pyrazole (B372694) ring is a key functional handle that can be transformed into a variety of other nitrogen-containing groups, significantly expanding the synthetic utility of the parent molecule. The most common and pivotal transformation is the reduction of the nitro group to an amine.

This reduction converts 1-isobutyl-3-methyl-5-nitro-1H-pyrazole into 1-isobutyl-3-methyl-1H-pyrazol-5-amine. uni.lu This amino-pyrazole is a crucial intermediate for further derivatization. For instance, 5-aminopyrazoles are widely used as precursors for the synthesis of condensed heterocyclic systems like pyrazolo[1,5-a]pyrimidines. mdpi.com The amino group, being a potent nucleophile, can react with a wide range of electrophiles.

One common derivatization of the resulting 5-aminopyrazole is sulfonamidation. For example, reacting a similar compound, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, with 4-methylbenzenesulfonyl chloride in the presence of triethylamine (B128534) yields the corresponding N-tosylbenzenesulfonamide derivative. mdpi.com This highlights a potential pathway for creating sulfonamide-pyrazole hybrids from 1-isobutyl-3-methyl-1H-pyrazol-5-amine.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Catalytic Hydrogenation (e.g., H₂, Pd/C) or Metal/Acid (e.g., Sn/HCl) | 1-Isobutyl-3-methyl-1H-pyrazol-5-amine | Nitro Group Reduction |

| 1-Isobutyl-3-methyl-1H-pyrazol-5-amine | Sulfonyl Chlorides (e.g., TsCl) | N-(1-isobutyl-3-methyl-1H-pyrazol-5-yl)sulfonamides | Sulfonamidation |

Functionalization of the Pyrazole Ring at Unsubstituted Positions

The pyrazole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution. mdpi.com For this compound, the C4 position is unsubstituted and represents the primary site for such reactions.

Halogenation is a common strategy to functionalize this C4 position. Reactions with N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), provide an effective means to introduce halogen atoms onto the pyrazole ring. beilstein-archives.org Studies on similar 3-aryl-1H-pyrazol-5-amines have shown that direct C-H halogenation at the C4 position can be achieved at room temperature, often using DMSO as both a catalyst and solvent. beilstein-archives.org This methodology could be adapted for the C4 functionalization of this compound, yielding 4-halo-1-isobutyl-3-methyl-5-nitro-1H-pyrazoles. These halogenated derivatives then become valuable intermediates for cross-coupling reactions to introduce carbon-carbon or carbon-heteroatom bonds.

Other potential electrophilic substitution reactions at the C4 position include nitration and formylation, further expanding the range of accessible derivatives.

| Reaction Type | Reagent | Potential Product |

| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-1-isobutyl-3-methyl-5-nitro-1H-pyrazole |

| Chlorination | N-Chlorosuccinimide (NCS) | 4-Chloro-1-isobutyl-3-methyl-5-nitro-1H-pyrazole |

| Iodination | N-Iodosuccinimide (NIS) | 4-Iodo-1-isobutyl-3-methyl-5-nitro-1H-pyrazole |

Strategies for Introducing Additional Heterocyclic Moieties

The introduction of additional heterocyclic rings onto the this compound framework can be achieved by leveraging the functional groups discussed previously. The key intermediate, 1-isobutyl-3-methyl-1H-pyrazol-5-amine, is particularly valuable for this purpose.

The amino group at the C5 position can act as a nucleophile in condensation reactions with various bifunctional electrophiles to construct new rings. For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrimidine (B1678525) rings fused to the pyrazole, as seen in the synthesis of pyrazolo[1,5-a]pyrimidines. mdpi.com

Furthermore, the amino group can be diazotized and converted into other functionalities, or it can participate in multicomponent reactions to build complex heterocyclic systems in a single step. For instance, a three-component reaction involving a 5-aminopyrazole, an aldehyde, and a source of cyanide (like malononitrile) is a known method for constructing pyrazolo[3,4-b]pyridine scaffolds. researchgate.net

Synthesis of Pyrazole-Fused Systems Derived from this compound

Building upon the strategies for derivatization, the synthesis of fused bicyclic and polycyclic systems containing the pyrazole core is a primary objective for creating novel chemical entities. The synthesis of pyrazolo[3,4-b]pyridines is a well-established route starting from 5-aminopyrazoles. researchgate.net

A typical synthetic pathway would involve:

Reduction: Conversion of this compound to 1-isobutyl-3-methyl-1H-pyrazol-5-amine.

Functionalization at C4: Introduction of a cyano group at the C4 position, often via halogenation followed by cyanation. This yields a 5-amino-4-cyanopyrazole derivative.

Cyclization: The resulting aminonitrile is a classic precursor for building fused pyrimidine rings (forming pyrazolo[3,4-d]pyrimidines) or pyridine (B92270) rings (forming pyrazolo[3,4-b]pyridines) through reactions with appropriate reagents like formamide (B127407) or by condensation with ketones, respectively.

These fused systems are of great interest as they often exhibit enhanced biological properties compared to their monocyclic precursors. The specific substituents on the pyrazole ring, such as the isobutyl and methyl groups, influence the physicochemical properties and potential biological activity of the final fused-ring compounds.

Coordination Chemistry of 1 Isobutyl 3 Methyl 5 Nitro 1h Pyrazole Derivatives As Ligands

Binding Modes and Coordination Sites of Nitropyrazole Ligands

Nitropyrazole ligands, such as 1-isobutyl-3-methyl-5-nitro-1H-pyrazole, offer multiple potential coordination sites for metal ions. The pyrazole (B372694) ring itself contains two nitrogen atoms, a pyridinic (sp²) nitrogen and a pyrrolic (sp³) nitrogen. The pyridinic nitrogen is generally the primary coordination site due to the greater localization of its lone pair of electrons.

The presence of a nitro group at the 5-position introduces additional potential coordination sites through its oxygen atoms. The electron-withdrawing nature of the nitro group can influence the electron density of the pyrazole ring, thereby affecting the coordinating ability of the ring nitrogens. Depending on the metal ion and reaction conditions, nitropyrazole ligands can act as monodentate, bidentate, or bridging ligands.

Synthesis and Characterization of Metal Complexes Featuring this compound

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry of the reactants can influence the nature of the final product.

For example, a typical synthesis might involve dissolving this compound in a solvent like ethanol (B145695) or acetonitrile, followed by the addition of a metal salt, such as a chloride or nitrate (B79036) salt of a transition metal. The reaction mixture would then be stirred, possibly with heating, to facilitate the formation of the complex. The resulting solid complex can be isolated by filtration, washed, and dried.

Characterization of the synthesized complexes is crucial to determine their composition and structure. Elemental analysis (C, H, N) is used to confirm the empirical formula of the complex. Molar conductivity measurements in a suitable solvent can help to determine whether the complex is an electrolyte or a non-electrolyte, providing insight into whether anions are coordinated to the metal ion or exist as counter-ions.

Spectroscopic and Structural Studies of Coordination Compounds

Spectroscopic techniques are invaluable for elucidating the structure and bonding in coordination compounds of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence of coordination. A shift in the stretching frequency of the C=N bond in the pyrazole ring upon complexation compared to the free ligand is indicative of coordination through the ring nitrogen. Furthermore, changes in the symmetric and asymmetric stretching vibrations of the nitro group (NO₂) can suggest its involvement in coordination. New bands appearing in the far-IR region can often be assigned to metal-ligand vibrations.

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the metal ion's coordination sphere. The d-d transitions of the metal ion are sensitive to the ligand field, and their positions and intensities can help in assigning the coordination geometry (e.g., octahedral, tetrahedral).

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy is a powerful tool. Shifts in the proton and carbon signals of the ligand upon coordination can provide detailed information about the binding mode. For instance, a significant downfield shift of the proton signal adjacent to the coordinating nitrogen atom is expected.

Interactive Data Table: Spectroscopic Data for a Hypothetical Metal Complex

| Technique | Free Ligand (cm⁻¹) | Complex (cm⁻¹) | Assignment |

| IR | ~1550 | ~1530 | ν(C=N) |

| IR | ~1520, ~1340 | ~1500, ~1320 | ν(NO₂) |

| Far-IR | - | ~450 | ν(M-N) |

Theoretical Investigations of Metal-Ligand Interactions and Electronic Structures of Complexes

Theoretical calculations, such as Density Functional Theory (DFT), are employed to gain deeper insights into the nature of metal-ligand bonding and the electronic properties of complexes containing this compound.

These computational methods can be used to:

Optimize the geometry of the complexes and compare the calculated structural parameters with experimental data from X-ray crystallography.

Calculate the vibrational frequencies and compare them with experimental IR spectra to aid in the assignment of vibrational modes.

Analyze the electronic structure, including the energies and compositions of the molecular orbitals. This helps in understanding the nature of the metal-ligand bond (e.g., sigma-donating, pi-accepting capabilities of the ligand).

Determine the distribution of charge within the complex and calculate theoretical parameters such as the dipole moment.

Predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions, which can be compared with experimental spectra.

By combining experimental data with theoretical calculations, a comprehensive understanding of the coordination chemistry of this compound can be achieved, elucidating the subtle interplay of steric and electronic factors that govern its behavior as a ligand.

Future Research Directions and Unexplored Avenues for 1 Isobutyl 3 Methyl 5 Nitro 1h Pyrazole Research

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

While traditional methods for pyrazole (B372694) synthesis are well-established, there is considerable scope for the development of more efficient, sustainable, and environmentally benign routes to 1-Isobutyl-3-methyl-5-nitro-1H-pyrazole. Future research should prioritize green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous reagents.

Modern synthetic techniques offer promising avenues for exploration. nih.govacs.orgFlow chemistry , for instance, presents an opportunity to improve reaction control, enhance safety, and facilitate scalability. rsc.orgnih.gov A continuous-flow process for the synthesis of this compound could lead to higher yields and purity by enabling precise control over reaction parameters such as temperature, pressure, and reaction time. rsc.org

Photoredox catalysis is another emerging area that could be applied to the synthesis of this compound. orientjchem.org Visible-light-mediated reactions often proceed under mild conditions and can enable novel bond formations that are inaccessible through traditional thermal methods. orientjchem.org Research into photocatalytic routes could lead to more energy-efficient and selective syntheses.

| Synthetic Method | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability, and higher yields. rsc.orgnih.gov |

| Photoredox Catalysis | Mild reaction conditions, high selectivity, and access to novel reaction pathways. orientjchem.org |

| Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields, and enhanced energy efficiency. rsc.orgrsc.org |

| Green Catalysis | Use of recyclable and non-toxic catalysts, minimizing environmental impact. nih.gov |

Deeper Exploration of Advanced Spectroscopic Techniques for Dynamic Studies

A thorough understanding of the dynamic behavior of this compound at the molecular level is crucial for predicting its reactivity and interactions. While standard spectroscopic techniques provide valuable structural information, the application of advanced spectroscopic methods could offer unprecedented insights into its dynamic processes.

Ultrafast spectroscopy , such as femtosecond transient absorption spectroscopy, could be employed to study the excited-state dynamics of the molecule. nih.gov Given the presence of the nitro group, a known chromophore, understanding the photophysical and photochemical pathways following photoexcitation is of significant interest. researchgate.net Such studies could elucidate relaxation mechanisms and the potential for photo-induced reactions. researchgate.net

Dynamic NMR (DNMR) spectroscopy represents another powerful tool for investigating the conformational dynamics of the isobutyl group and potential tautomeric equilibria within the pyrazole ring. ias.ac.in Variable temperature NMR studies could provide quantitative data on the energy barriers associated with these dynamic processes.

The application of terahertz (THz) spectroscopy could also be a novel avenue for exploring the low-frequency vibrational modes of this compound. orientjchem.org These modes are often associated with intermolecular interactions and could provide valuable information about the compound's solid-state packing and hydrogen bonding.

Finally, the use of in-situ spectroscopic techniques during synthesis could provide real-time monitoring of reaction kinetics and intermediates, leading to a more profound understanding of the reaction mechanism. nih.gov

| Spectroscopic Technique | Potential Insights for this compound |

| Ultrafast Spectroscopy | Elucidation of excited-state dynamics and photochemical pathways. nih.gov |

| Dynamic NMR Spectroscopy | Investigation of conformational dynamics and tautomeric equilibria. ias.ac.in |

| Terahertz Spectroscopy | Probing of low-frequency vibrational modes and intermolecular interactions. orientjchem.org |

| In-situ Spectroscopy | Real-time monitoring of reaction kinetics and intermediates. nih.gov |

Advanced Computational Modeling for Complex Reactivity and Environmental Interactions

Computational chemistry offers a powerful and cost-effective means to investigate the properties and reactivity of this compound in silico. nih.gov Future research should leverage advanced computational modeling to gain a deeper understanding of its complex chemical behavior and potential environmental interactions.

Density Functional Theory (DFT) calculations can be employed to explore the electronic structure, molecular orbitals, and reactivity indices of the molecule. researchgate.net These calculations can provide insights into its kinetic and thermodynamic stability, as well as predict its reactivity towards various reagents. mdpi.com Furthermore, DFT can be used to simulate spectroscopic data, aiding in the interpretation of experimental results. rsc.org

Molecular dynamics (MD) simulations are a valuable tool for studying the dynamic behavior of this compound in different solvent environments. nih.govorientjchem.org MD simulations can reveal information about solvation effects, conformational preferences, and intermolecular interactions, which are crucial for understanding its behavior in solution. orientjchem.org

Predictive modeling of the compound's environmental fate is another important area for future computational research. Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models can be developed to predict key environmental parameters such as biodegradability, soil sorption, and potential toxicity. researchgate.netacs.org The integration of machine learning with computational chemistry can further enhance the predictive power of these models. rsc.orgrsc.org

| Computational Method | Research Focus for this compound |

| Density Functional Theory (DFT) | Electronic structure, reactivity, and prediction of spectroscopic properties. researchgate.netmdpi.com |

| Molecular Dynamics (MD) Simulations | Solvation effects, conformational analysis, and intermolecular interactions. nih.govorientjchem.org |

| QSAR/QSPR Modeling | Prediction of environmental fate, biodegradability, and potential toxicity. researchgate.netacs.org |

| Machine Learning | Enhancement of predictive models for properties and reactivity. rsc.orgrsc.org |

Integration with Emerging Areas of Fundamental Chemical Research

The unique structural features of this compound, namely the pyrazole core, the nitro functionality, and the alkyl substituent, make it a candidate for exploration in several emerging areas of fundamental chemical research.

In the field of materials science , nitro-pyrazole derivatives are being investigated for their potential as energetic materials. nih.govnih.gov Future research could explore the thermal stability and energetic properties of this compound to assess its suitability for such applications. Additionally, the pyrazole moiety is a versatile building block for the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies . rsc.orgacs.org The potential of this compound as a ligand or building block in these materials warrants investigation.

In catalysis , pyrazole derivatives are widely used as ligands for transition metal catalysts. rsc.orgarabjchem.org The electronic properties of the pyrazole ring in this compound, modulated by the nitro and isobutyl groups, could lead to novel catalytic activities. Research into its coordination chemistry and catalytic applications is a promising avenue. The field of photocatalysis could also benefit from the study of nitroaromatic compounds, and the specific properties of this molecule could be of interest. acs.org

In chemical biology , pyrazole-containing molecules exhibit a wide range of biological activities. nih.gov While outside the direct scope of this article, fundamental studies into the interactions of this compound with biological macromolecules could reveal its potential as a molecular probe or lead compound for future drug discovery efforts.

| Emerging Research Area | Potential Application of this compound |

| Materials Science | Exploration as an energetic material or a building block for MOFs and supramolecular structures. rsc.orgacs.orgnih.gov |

| Catalysis | Use as a ligand in transition metal catalysis or in photocatalysis. rsc.orgarabjchem.orgacs.org |

| Supramolecular Chemistry | Investigation as a component in the design of novel supramolecular architectures. rsc.org |

| Chemical Biology | Study of its interactions with biological systems as a potential molecular probe. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.